molecular formula C6H9ClN2O2S B13206548 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride

2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride

Cat. No.: B13206548
M. Wt: 208.67 g/mol
InChI Key: XZFBCUKQWRKXIS-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C6H9ClN2O2S It is a sulfonyl chloride derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-Methyl-1H-pyrazol-4-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-(1-Methyl-1H-pyrazol-4-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common for the sulfonyl chloride derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Complex Organic Molecules: Formed through coupling reactions.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science: Used in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The pyrazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of sulfonamide and sulfonate ester functionalities. Additionally, the pyrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-9-5-6(4-8-9)2-3-12(7,10)11/h4-5H,2-3H2,1H3

InChI Key

XZFBCUKQWRKXIS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCS(=O)(=O)Cl

Origin of Product

United States

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